molecular formula C10H18N2O7 B093741 N-(2-Hydroxyethyl)ethylenediaminetriacetic acid CAS No. 150-39-0

N-(2-Hydroxyethyl)ethylenediaminetriacetic acid

Cat. No. B093741
Key on ui cas rn: 150-39-0
M. Wt: 278.26 g/mol
InChI Key: URDCARMUOSMFFI-UHFFFAOYSA-N
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Patent
US04212994

Procedure details

A carboxylic acid is prepared by contacting an aqueous solution of the alkali metal or ammonium carboxylate with a liquid cation exchange agent dissolved in an organic solvent in which the carboxylic acid is substantially water immiscible. As an example, an aqueous solution of trisodium N-(2-hydroxyethyl)ethylenediaminetriacetate is contacted with di(2-ethylhexyl)phosphoric acid in kerosene to thereby form N-(2-hydroxyethyl)ethylenediaminetriacetic acid in the aqueous solution.
[Compound]
Name
alkali metal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ammonium carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
kerosene
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]([N:12]([CH2:16][C:17]([O-:19])=[O:18])[CH2:13][CH2:14][OH:15])[CH2:2][N:3]([CH2:8][C:9]([O-:11])=[O:10])[CH2:4][C:5]([O-:7])=[O:6].[Na+].[Na+].[Na+].C(C(CCCC)COP(=O)(O)OCC(CC)CCCC)C>O>[CH2:1]([N:12]([CH2:16][C:17]([OH:19])=[O:18])[CH2:13][CH2:14][OH:15])[CH2:2][N:3]([CH2:4][C:5]([OH:7])=[O:6])[CH2:8][C:9]([OH:11])=[O:10] |f:0.1.2.3|

Inputs

Step One
Name
alkali metal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
ammonium carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCO)CC(=O)[O-].[Na+].[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(COP(OCC(CCCC)CC)(O)=O)CCCC
Step Five
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Six
Name
kerosene
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CCO)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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